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Compound of Interest

Compound Name: GSK872

Cat. No.: B607870 Get Quote

An In-Depth Technical Guide

This technical guide provides a detailed overview of the selectivity profile of GSK872, a potent

and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information is

intended for researchers, scientists, and professionals in the field of drug development who are

interested in the molecular interactions and potential therapeutic applications of this compound.

This document summarizes key quantitative data, outlines relevant experimental

methodologies, and visualizes the pertinent signaling pathway.

Introduction
GSK872 is a small molecule inhibitor that has garnered significant interest for its high affinity

and selectivity towards RIPK3, a key serine-threonine kinase involved in the execution of

necroptosis, a form of programmed necrotic cell death. Understanding the precise selectivity

profile of GSK872 is crucial for its application as a chemical probe to investigate the roles of

RIPK3 in various physiological and pathological processes, as well as for its potential

development as a therapeutic agent.

Quantitative Selectivity Profile
GSK872 exhibits a highly potent and selective inhibitory activity against RIPK3. The following

tables summarize the key quantitative data regarding its binding affinity and kinase inhibition.

Table 1: In Vitro Inhibitory Activity of GSK872 against RIPK3
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Parameter Value (nM) Assay Type

IC50 (Binding) 1.8[1][2]
Biochemical Kinase Binding

Assay

IC50 (Kinase Activity) 1.3[1][3][4][5] Cell-Free Kinase Activity Assay

Table 2: Kinase Selectivity Profile of GSK872

Target
Selectivity Fold vs.
RIPK3

Screening Panel
Concentration
Tested

RIPK1 >1000[3] Broad Kinase Panel 1 µM[1]

Panel of 300 Kinases >1000[3][4] Broad Kinase Panel 1 µM[1][2]

As the data indicates, GSK872 is a nanomolar inhibitor of RIPK3 with exceptional selectivity

against a wide range of other kinases, including the closely related RIPK1. This high degree of

selectivity makes it an invaluable tool for dissecting RIPK3-specific signaling pathways.

Cellular Activity and Off-Target Effects
In cellular contexts, GSK872 effectively blocks necroptosis induced by various stimuli, including

TNF-α, Toll-like receptor 3 (TLR3) ligands, and viral infections.[3][4][5] However, it is important

to note that at higher concentrations (typically in the range of 3-10 µM), GSK872 has been

observed to induce caspase-8-mediated apoptosis.[3][4][5] This on-target toxicity is a critical

consideration for experimental design and data interpretation.

Experimental Protocols
The following sections describe the general methodologies for the key experiments used to

determine the selectivity profile of GSK872.

Biochemical Kinase Inhibition Assay (e.g., Fluorescence
Polarization)
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This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a target

kinase.

Principle: The assay measures the phosphorylation of a specific substrate by the kinase. The

detection of the phosphorylated product is often achieved using a phosphospecific antibody

coupled to a fluorescent reporter.

General Protocol:

Reagent Preparation:

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA,

0.01% Brij-35).

Dilute the recombinant RIPK3 enzyme to the desired concentration in the kinase reaction

buffer.

Prepare a solution of the peptide substrate and ATP at concentrations optimized for the

assay.

Prepare a serial dilution of GSK872 in DMSO, and then further dilute in the kinase

reaction buffer.

Kinase Reaction:

In a microplate, add the RIPK3 enzyme, the peptide substrate, and the GSK872 dilutions.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

Detection:

Stop the reaction by adding a solution containing EDTA.

Add a fluorescently labeled phosphospecific antibody that binds to the phosphorylated

substrate.
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Measure the fluorescence polarization or other fluorescence-based signal using a plate

reader.

Data Analysis:

Calculate the percentage of inhibition for each GSK872 concentration relative to a no-

inhibitor control.

Plot the percentage of inhibition against the logarithm of the GSK872 concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Binding Assay (e.g., LanthaScreen™)
This assay measures the direct binding of a test compound to the kinase of interest.

Principle: This assay often employs a competitive binding format using a fluorescently labeled

tracer that binds to the kinase's ATP pocket. An inhibitor will compete with the tracer for binding,

resulting in a change in the fluorescence signal (e.g., FRET).

General Protocol:

Reagent Preparation:

Prepare a binding assay buffer.

Dilute the tagged recombinant RIPK3 enzyme and a corresponding europium-labeled

antibody to the desired concentrations.

Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.

Prepare a serial dilution of GSK872 in DMSO.

Binding Reaction:

In a microplate, add the GSK872 dilutions.

Add the mixture of the RIPK3 enzyme and the europium-labeled antibody.

Add the fluorescent tracer to all wells.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow

binding to reach equilibrium.

Detection:

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal

using a plate reader.

Data Analysis:

Calculate the emission ratio of the acceptor and donor fluorophores.

Plot the emission ratio against the logarithm of the GSK872 concentration and fit the data

to determine the IC50 value.

Cellular Necroptosis Assay
This assay assesses the ability of a compound to inhibit necroptosis in a cellular model.

Principle: Necroptosis is induced in a susceptible cell line, and cell viability is measured in the

presence and absence of the test compound.

General Protocol:

Cell Culture:

Plate a necroptosis-sensitive cell line (e.g., HT-29 or L929) in a 96-well plate and allow the

cells to adhere overnight.

Compound Treatment:

Treat the cells with a serial dilution of GSK872 for a predetermined pre-incubation period

(e.g., 1-2 hours).

Induction of Necroptosis:

Induce necroptosis by adding a combination of stimuli, such as TNF-α, a SMAC mimetic

(to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-FMK, to block apoptosis).
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Incubation:

Incubate the cells for a sufficient time to allow for cell death to occur (e.g., 18-24 hours).

Viability Measurement:

Measure cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell

Viability Assay (which measures ATP levels) or by measuring the release of lactate

dehydrogenase (LDH) into the culture medium.

Data Analysis:

Normalize the viability data to untreated controls.

Plot the percentage of viability against the logarithm of the GSK872 concentration to

determine the EC50 value for necroptosis inhibition.

Signaling Pathway Visualization
The following diagram illustrates the canonical necroptosis signaling pathway and highlights

the point of intervention by GSK872.
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Caption: Necroptosis signaling pathway and the inhibitory action of GSK872.
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Conclusion
GSK872 is a highly potent and selective inhibitor of RIPK3 kinase activity. Its well-defined

selectivity profile, particularly its minimal off-target effects on a broad range of kinases at

concentrations effective for RIPK3 inhibition, establishes it as a superior chemical tool for

investigating the biological functions of RIPK3. Researchers should, however, remain cognizant

of the potential for inducing apoptosis at higher concentrations. The experimental protocols and

pathway information provided in this guide are intended to facilitate the effective use of

GSK872 in research and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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